2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

Lipophilicity CNS penetration potential Physicochemical profiling

This compound features a unique 4-substituted piperidine architecture integrating a lipophilic diphenylacetyl N-cap and a directional 3-nicotinonitrile ether—a pharmacophore combination absent in simpler N-acylpiperidines (e.g., CAS 1086392-82-6 or 4704-31-2). Its XLogP3-AA of 4.2, zero HBDs, and MW of 397.5 g/mol place it within CNS drug-like space, making it a pre-optimized lead-like scaffold for NK2 antagonist screening and CNS-penetrant programs. Procure this structurally distinct tool to directly compare N-cap steric effects and nitrile HBA contributions in your SAR studies.

Molecular Formula C25H23N3O2
Molecular Weight 397.478
CAS No. 1796970-23-4
Cat. No. B2633390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1796970-23-4
Molecular FormulaC25H23N3O2
Molecular Weight397.478
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H23N3O2/c26-18-21-12-7-15-27-24(21)30-22-13-16-28(17-14-22)25(29)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,15,22-23H,13-14,16-17H2
InChIKeyTYEVTXYKPPHHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1796970-23-4): Structural Identity and Procurement Baseline


2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1796970-23-4) is a synthetic small molecule (MW 397.5 g/mol, molecular formula C₂₅H₂₃N₃O₂) belonging to the class of 4-substituted piperidine derivatives that incorporate both a diphenylacetyl N-acyl substituent and a nicotinonitrile ether at the 4-position [1]. Its computed physicochemical profile includes an XLogP3-AA of 4.2, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound's structural architecture combines three pharmacophoric elements—a lipophilic diphenylacetyl motif, a central piperidine scaffold enabling conformational restriction, and a hydrogen-bond-accepting nicotinonitrile moiety—that collectively distinguish it from simpler N-acylpiperidines and from analogs lacking the nitrile-functionalized pyridine ring [2].

Why 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile Cannot Be Replaced by Generic 4-Substituted Piperidines


Generic substitution among 4-substituted piperidine derivatives is precluded because the simultaneous presence of the N-(2,2-diphenylacetyl) group and the O-linked nicotinonitrile creates a unique pharmacophore topology that is absent in simpler analogs such as 2-(piperidin-4-yloxy)nicotinonitrile (CAS 1086392-82-6; lacking the diphenylacetyl N-cap) or 1-(diphenylacetyl)piperidine (CAS 4704-31-2; lacking the nicotinonitrile ether) [1]. The diphenylacetyl group introduces steric bulk and π-stacking potential near the receptor binding pocket that alters subtype selectivity profiles relative to N-alkyl or N-benzyl congeners [2]. Furthermore, the nitrile group at the 3-position of the pyridine ring provides a directional dipole and metabolic handling characteristic that cannot be replicated by unsubstituted pyridine or phenyl ether analogs [3]. These structural features are non-redundant: removing any one module yields a compound with fundamentally different molecular recognition properties.

Quantitative Differentiation Evidence for 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1796970-23-4)


Lipophilicity-Driven Differentiation: XLogP3-AA of 4.2 Distinguishes This Compound from Less Lipophilic 4-Substituted Piperidine Analogs

The target compound exhibits a computed XLogP3-AA of 4.2, which is substantially higher than that of the des-diphenylacetyl analog 2-(piperidin-4-yloxy)nicotinonitrile (CAS 1086392-82-6; estimated XLogP3-AA approximately 1.0–1.5) [1]. This 2.7–3.2 log unit increase in lipophilicity is conferred by the N-(2,2-diphenylacetyl) substituent and is expected to translate into enhanced membrane permeability and blood-brain barrier penetration potential, consistent with the CNS-oriented therapeutic applications described for this compound class [2]. Among N-acyl-4-substituted piperidines, the combination of high logP with zero hydrogen bond donors (vs. one donor in the des-acyl analog) further differentiates this compound's pharmacokinetic trajectory [1].

Lipophilicity CNS penetration potential Physicochemical profiling

Molecular Weight and Structural Complexity Differentiation vs. Fragment-Like and Lead-Like Piperidine Analogs

With a molecular weight of 397.5 g/mol and 25 heavy atoms, the target compound occupies a distinct physicochemical space compared to fragment-like piperidine building blocks such as 2-(piperidin-4-yloxy)nicotinonitrile (MW 203.24 g/mol) and 1-(diphenylacetyl)piperidine (MW 279.38 g/mol) [1]. This MW (~400 Da) places it in the 'lead-like' to 'drug-like' boundary region, whereas the comparator compounds fall into the fragment (MW < 300) or truncated scaffold space [2]. The compound thus offers a more advanced starting point for SAR exploration, reducing the synthetic burden of fragment growth campaigns.

Molecular complexity Chemical probe development HTS triage

Zero Hydrogen Bond Donor Count Distinguishes from Common N-Debenzylated or N-Deacylated Metabolites and Intermediates

The target compound possesses zero hydrogen bond donors (HBD = 0), a property shared by fully substituted tertiary amide/ether piperidines but contrasting with common synthetic precursors such as 2-(piperidin-4-yloxy)nicotinonitrile (HBD = 1, arising from the secondary piperidine NH) [1]. According to established medicinal chemistry guidelines, each hydrogen bond donor imposes an approximately 1–2 log unit penalty on passive membrane permeability; the absence of HBDs in the target compound predicts superior passive permeability relative to its NH-containing analog, all else being equal [2].

Hydrogen bonding Permeability Metabolic stability

Patent-Anchored Structural Membership in the NK2 Antagonist Pharmacophore Class

The target compound falls within the generic Markush structure of US Patent 7,053,213, which claims 4-substituted piperidine derivatives as neurokinin-2 (NK2) receptor antagonists [1]. This patent family explicitly describes the 4-oxy-linked heteroaryl (including pyridine) motif in combination with N-acyl substituents as critical for NK2 antagonism, distinguishing such compounds from related NK1-selective or dual NK1/NK2 chemotypes described in earlier patents (e.g., WO 94/10146) [2]. The nicotinonitrile moiety specifically introduces a nitrile hydrogen bond acceptor at the pyridine 3-position, which is absent in the unsubstituted pyridine analogs exemplified in the broader patent genus, potentially conferring altered target engagement kinetics or subtype selectivity [1].

Neurokinin receptor antagonism NK2 pharmacology Patent SAR

Rotatable Bond Count and Conformational Pre-organization vs. Linear or Highly Flexible Piperidine Derivatives

The target compound contains a computed five rotatable bonds, arising from the diphenylacetyl C–C bond, the piperidine N–CO bond, the piperidine O–pyridine ether linkage, and the nitrile group rotation [1]. This represents moderate conformational restriction compared to fully flexible linear piperidine derivatives (typically 7–12 rotatable bonds for extended analogs) but greater flexibility than rigidified spirocyclic piperidine scaffolds [2]. The diphenylacetyl group contributes only one rotatable bond between the carbonyl carbon and the methine carbon while providing substantial steric bulk, offering a balance of pre-organization and induced-fit adaptability that differs from both highly rigid and highly flexible comparator scaffolds [2].

Conformational restriction Entropic binding penalty Ligand efficiency

Recommended Research and Procurement Application Scenarios for 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile


Neuroscience Target Screening: NK2 Receptor Antagonist Probe Development

Based on its structural membership in the 4-substituted piperidine NK2 antagonist pharmacophore class established in US Patent 7,053,213 [1], this compound is suitable for inclusion in neurokinin receptor screening panels. Its combination of a diphenylacetyl N-cap (contributing high lipophilicity, XLogP3-AA = 4.2 [2]) and a nicotinonitrile ether (providing a directional nitrile HBA) differentiates it from earlier-generation NK2 antagonists described in WO 94/10146 [1]. Researchers investigating NK2-mediated pathways in pulmonary, gastrointestinal, or CNS disorders can use this compound as a structurally distinct probe to assess the contribution of the nitrile moiety and diphenylacetyl steric bulk to receptor subtype selectivity.

CNS Drug Discovery: Blood-Brain Barrier Penetration-Focused Lead Generation

The compound's computed physicochemical profile—XLogP3-AA of 4.2, zero hydrogen bond donors, molecular weight of 397.5 g/mol, and five rotatable bonds [2]—places it within the CNS drug-like space as defined by established medicinal chemistry guidelines (CNS MPO desirability criteria) [3]. This profile predicts superior passive membrane permeability compared to NH-containing analogs (HBD = 1 for 2-(piperidin-4-yloxy)nicotinonitrile). Medicinal chemistry teams pursuing CNS-penetrant candidates can procure this compound as a pre-optimized lead-like scaffold that already satisfies key CNS physicochemical parameters, reducing the need for property optimization cycles.

Chemical Biology Tool Compound: Nicotinonitrile-Containing Pharmacophore Evaluation

The presence of the nitrile group at the 3-position of the pyridine ring distinguishes this compound from simple pyridine ether analogs. Nitriles serve as both hydrogen bond acceptors and metabolic soft spots (subject to hydrolytic or oxidative metabolism), and their positioning can modulate target residence time [3]. This compound can serve as a tool molecule for evaluating the pharmacological consequences of nitrile incorporation in piperidine-based ligands, providing SAR information that cannot be obtained from des-nitrile or differently positioned nitrile congeners.

Medicinal Chemistry SAR Expansion: Diphenylacetyl N-Cap Optimization

The N-(2,2-diphenylacetyl) substituent provides a distinct steric and electronic environment at the piperidine nitrogen compared to smaller N-acyl (acetyl, propionyl), N-benzyl, or N-aryl substituents commonly used in piperidine-based ligands [1]. Procurement of this compound enables direct head-to-head comparison of receptor binding and functional activity against analogs bearing different N-substituents, facilitating the elucidation of N-cap SAR within 4-oxynicotinonitrile-piperidine series. The diphenylacetyl group's dual aromatic rings also enable potential π-stacking interactions with receptor aromatic residues that cannot be probed with mono-phenyl or aliphatic N-caps.

Quote Request

Request a Quote for 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.